molecular formula C7H3ClF3NO3 B1429706 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene CAS No. 1261674-03-6

4-Chloro-1-nitro-2-(trifluoromethoxy)benzene

Cat. No. B1429706
M. Wt: 241.55 g/mol
InChI Key: IGCJBPPURJRKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-1-nitro-2-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 448-38-4 . It has a molecular weight of 241.55 . The IUPAC name for this compound is 4-chloro-2-nitro-1-(trifluoromethoxy)benzene .


Synthesis Analysis

The compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1-nitro-2-(trifluoromethoxy)benzene” is represented by the formula C7H3ClF3NO3 . The InChI code for this compound is 1S/C7H3ClF3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H .


Physical And Chemical Properties Analysis

“4-Chloro-1-nitro-2-(trifluoromethoxy)benzene” is a liquid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Nucleophilic Aromatic Substitution of the Nitro-Group
The mechanism of nucleophilic aromatic substitution involving nitro groups, similar to those in 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene, was explored, providing insights into chemical reactions that form the basis of many synthetic pathways in organic chemistry. This research offers a comparison of reactions involving nitro groups and their kinetics, aiding in the understanding of reaction mechanisms (Pietra & Vitali, 1972).

Heterocyclic Compounds Bearing Triazine Scaffold
The study on triazine scaffolds, which share structural similarities with benzene rings in compounds like 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene, outlines the significance of these compounds in medicinal chemistry. Triazine derivatives are reviewed for their wide spectrum of biological activities, highlighting the potential for developing future drugs (Verma, Sinha, & Bansal, 2019).

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Research on benzene-1,3,5-tricarboxamides (BTAs) underlines their importance in various scientific fields, including applications ranging from nanotechnology to biomedical uses. The study showcases the adaptable nature of BTAs, which parallels the utility of specific nitro-substituted benzene derivatives in scientific research (Cantekin, de Greef, & Palmans, 2012).

QSAR of Mutagenic Aromatic and Heteroaromatic Nitro Compounds
This review focuses on the structure-activity relationship (QSAR) of over 200 aromatic and heteroaromatic nitro compounds, including those similar to 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene, tested for mutagenicity. It highlights the significance of molecular features such as hydrophobicity and molecular orbital energies in predicting mutagenicity, offering insights into designing less mutagenic bioactive compounds (Debnath et al., 1991).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

4-chloro-1-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCJBPPURJRKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-nitro-2-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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